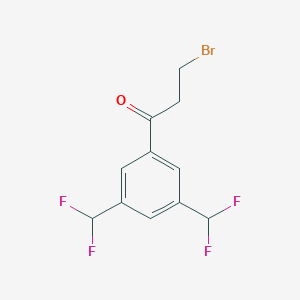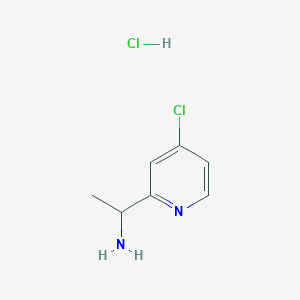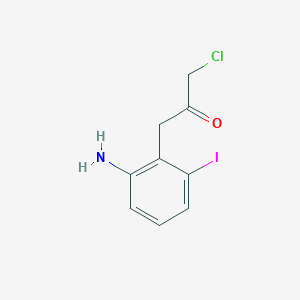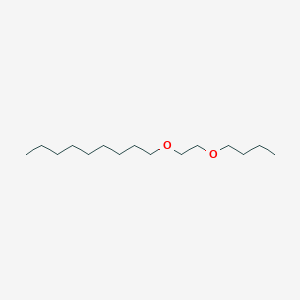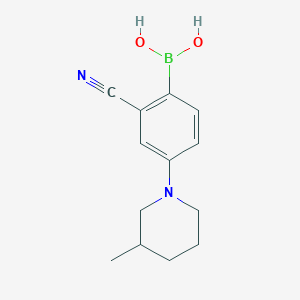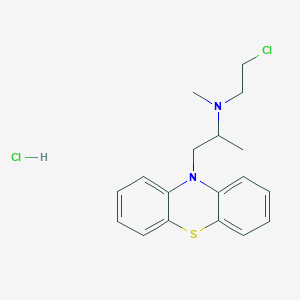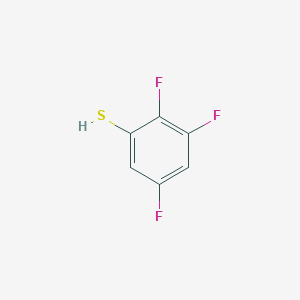
2,3,5-Trifluorobenzenethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Trifluorobenzenethiol: is an organic compound characterized by the presence of three fluorine atoms and a thiol group attached to a benzene ring. The molecular formula for this compound is C6H3F3S It is a derivative of benzenethiol, where the hydrogen atoms at positions 2, 3, and 5 on the benzene ring are replaced by fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trifluorobenzenethiol typically involves the introduction of fluorine atoms into a benzenethiol molecule. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 2,3,5-trifluoronitrobenzene, is reacted with a thiolating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents, solvents, and reaction conditions would be tailored to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 2,3,5-Trifluorobenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly employed.
Major Products:
Oxidation: 2,3,5-Trifluorobenzenesulfonic acid.
Reduction: 2,3,5-Trifluorobenzenesulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,3,5-Trifluorobenzenethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 2,3,5-Trifluorobenzenethiol involves its interaction with various molecular targets. The thiol group can form strong bonds with metal ions and proteins, affecting their function. The fluorine atoms enhance the compound’s lipophilicity and electron-withdrawing properties, influencing its reactivity and interactions with biological molecules. These interactions can modulate enzyme activity, protein folding, and signal transduction pathways.
Comparación Con Compuestos Similares
- 2,3,4-Trifluorobenzenethiol
- 3,4,5-Trifluorobenzenethiol
- 2,4,5-Trifluorobenzenethiol
Comparison: 2,3,5-Trifluorobenzenethiol is unique due to the specific positioning of the fluorine atoms, which affects its chemical reactivity and physical properties Compared to 2,3,4-Trifluorobenzenethiol, the 2,3,5-isomer may exhibit different reactivity in substitution reactions due to the electronic effects of the fluorine atoms
Propiedades
Número CAS |
13634-91-8 |
|---|---|
Fórmula molecular |
C6H3F3S |
Peso molecular |
164.15 g/mol |
Nombre IUPAC |
2,3,5-trifluorobenzenethiol |
InChI |
InChI=1S/C6H3F3S/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H |
Clave InChI |
HJOIBCVTGYMVTP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)F)S)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


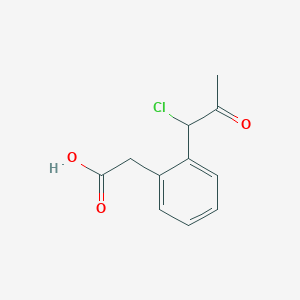

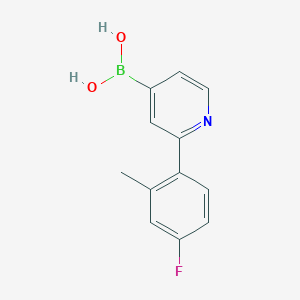


![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(8alpha,9S)-10,11-dihydro-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B14068550.png)

